molecular formula C22H22FN3O4 B6556261 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040635-30-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556261
CAS No.: 1040635-30-0
M. Wt: 411.4 g/mol
InChI Key: OFCQRADBVTXMFY-UHFFFAOYSA-N
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Description

This compound is a synthetic pyridazinone derivative featuring a 1,6-dihydropyridazine core substituted with a 4-fluorophenylmethyl group at position 1 and a 3,4-dimethoxyphenethyl carboxamide moiety at position 2. Its design aligns with efforts to optimize proteasome inhibitors targeting Trypanosoma cruzi, the causative agent of Chagas disease . The 4-fluorophenyl group enhances lipophilicity and target binding, while the 3,4-dimethoxy substitution on the phenethyl chain may improve solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-9-5-15(13-20(19)30-2)11-12-24-22(28)18-8-10-21(27)26(25-18)14-16-3-6-17(23)7-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQRADBVTXMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical environment of cells, affecting various metabolic processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other molecules essential for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, and interact with receptors or other proteins involved in signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and other molecular processes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in biochemical assays. Additionally, long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying the dosage can lead to different outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate specific enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound may interact with transporters or binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect its efficacy and potency, as well as its potential side effects.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H22FN3O5
Molecular Weight427.4 g/mol
SMILESCOc1ccc(CCNC(=O)c2nn(-c3ccc(F)cc3)c(=O)cc2OC)cc1OC
LogP3.5848
Polar Surface Area70.3 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially acting against a range of pathogens through inhibition of bacterial growth and biofilm formation.

Antimicrobial Activity

Recent evaluations have demonstrated that derivatives similar to this compound exhibit potent antimicrobial activities. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

A study conducted on related dihydropyridazine derivatives revealed significant antimicrobial effects:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bacteriostatic
130.400.45Bactericidal

These findings indicate that modifications in the chemical structure can enhance the biological efficacy of similar compounds.

Other Biological Activities

In addition to antimicrobial properties, preliminary data suggest potential anti-inflammatory and neuroprotective effects:

  • Anti-inflammatory Effects : Some studies indicate that related compounds can inhibit pathways associated with inflammation, providing a basis for further exploration in conditions like arthritis.
  • Neuroprotective Effects : The compound may enhance brain plasticity and improve sensorimotor functions following ischemic events, suggesting its utility in treating stroke-related impairments .

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its safety profile, optimal dosing regimens, and long-term effects are crucial for potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-fluorophenylmethyl group (present in the target compound and Compound 11) correlates with enhanced anti-T. cruzi activity (IC₅₀: 0.5 µM for Compound 11 vs. 1.2 µM for Compound 6 lacking fluorine) . Methoxy substituents (e.g., 4-methoxy in Compound 11) improve potency compared to non-substituted analogs (Compound 12: 2.7 µM) . The 3,4-dimethoxyphenethyl chain in the target compound likely balances lipophilicity and solubility, addressing metabolic instability seen in cyclopropylcarbamoyl-containing analogs .

Divergent Targets :

  • The patent compound (EP 4 374 877 A2) employs a trifluoromethyl furan substituent and a fused pyrido-pyridazine core, suggesting applications beyond antiparasitic therapy (e.g., kinase inhibition) .

Pharmacokinetic Considerations:

  • Metabolism : The 3,4-dimethoxy group reduces oxidative metabolism compared to unmethylated phenyl analogs, as seen in studies of related compounds .
  • Selectivity: Fluorine substitution minimizes off-target effects on human proteasomes, a critical advantage over non-fluorinated analogs .

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